molecular formula C20H23NO2 B1603954 2-Methoxy-3'-piperidinomethyl benzophenone CAS No. 898792-62-6

2-Methoxy-3'-piperidinomethyl benzophenone

Cat. No.: B1603954
CAS No.: 898792-62-6
M. Wt: 309.4 g/mol
InChI Key: NJMCIWRWIPBNHI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-3’-piperidinomethyl benzophenone typically involves the reaction of 2-methoxybenzoyl chloride with 3-(piperidin-1-ylmethyl)aniline under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using larger reactors and more efficient purification techniques to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-3’-piperidinomethyl benzophenone can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the benzophenone core can be reduced to form a secondary alcohol.

    Substitution: The piperidinomethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of 2-hydroxy-3’-piperidinomethyl benzophenone.

    Reduction: Formation of 2-methoxy-3’-piperidinomethyl benzohydrol.

    Substitution: Formation of various substituted benzophenone derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methoxy-3’-piperidinomethyl benzophenone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methoxy-3’-piperidinomethyl benzophenone is not well-documented. based on its structure, it is likely to interact with biological targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-4-methoxybenzophenone: Similar structure but with a hydroxyl group instead of a piperidinomethyl group.

    2-Methoxybenzophenone: Lacks the piperidinomethyl group.

    3’-Piperidinomethyl benzophenone: Lacks the methoxy group.

Uniqueness

2-Methoxy-3’-piperidinomethyl benzophenone is unique due to the presence of both a methoxy group and a piperidinomethyl group, which can impart distinct chemical and biological properties compared to its analogs. This combination of functional groups can enhance its solubility, reactivity, and potential interactions with biological targets.

Properties

IUPAC Name

(2-methoxyphenyl)-[3-(piperidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO2/c1-23-19-11-4-3-10-18(19)20(22)17-9-7-8-16(14-17)15-21-12-5-2-6-13-21/h3-4,7-11,14H,2,5-6,12-13,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJMCIWRWIPBNHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)C2=CC=CC(=C2)CN3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70643125
Record name (2-Methoxyphenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898792-62-6
Record name (2-Methoxyphenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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